Molecular structure and chemical properties of 9-PAHSA-d31
Molecular structure and chemical properties of 9-PAHSA-d31
Structural Dynamics, Physicochemical Properties, and Analytical Applications in Lipidomics
Executive Summary
9-PAHSA-d31 is a stable isotope-labeled derivative of 9-PAHSA (9-Palmitic Acid Hydroxy Stearic Acid), a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1][2] This deuterated analog serves as the gold-standard internal standard for the absolute quantification of 9-PAHSA in biological matrices using LC-MS/MS.
The molecule features a fully deuterated palmitoyl moiety (
Part 1: Molecular Architecture
The structural integrity of 9-PAHSA-d31 is defined by the esterification of a perdeuterated palmitic acid chain to the 9-hydroxyl position of a stearic acid backbone.
1.1 Chemical Identity[2]
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Systematic Name: 9-(perdeuteropalmitoyloxy)-octadecanoic acid[1][2]
-
Chemical Formula:
[1][2] -
Molecular Weight: 570.1 g/mol (approximate, varying slightly by isotopic purity)[1][2][3]
-
Exact Mass: 569.75 (Calculated for
)[1][2]
1.2 Structural Diagram
The following diagram illustrates the ester linkage between the deuterated palmitic acid (top) and the hydroxy stearic acid backbone (bottom).[1][2]
Caption: Structural assembly of 9-PAHSA-d31 showing the deuterated acyl chain and the site of collision-induced dissociation (CID).
1.3 Regiochemistry & Deuteration[1][2]
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Deuteration Profile: The "d31" designation indicates that all 31 hydrogen atoms on the palmitoyl carbon chain (C1 to C16) have been replaced with deuterium.[1][2]
-
Isotopic Purity: Commercial standards typically exhibit
deuterated forms, with contribution.[3][4] This is critical to prevent the internal standard from contributing signal to the analyte channel (cross-talk).[1][2]
Part 2: Physicochemical Properties
Understanding the physical behavior of 9-PAHSA-d31 is essential for optimizing extraction and storage protocols.
| Property | Specification | Operational Implication |
| Solubility | Soluble in Methyl Acetate, Ethanol, DMSO, DMF.[3] | Avoid aqueous stock solutions. Use organic solvents for initial reconstitution. |
| Lipophilicity (LogP) | High (> 8 estimated) | Requires strong organic solvents (e.g., MeOH/CHCl3) for extraction; sticks to plasticware in aqueous buffers.[1][2] |
| Stability | Stable at -20°C (solid) or -80°C (solution).[1][2][5][6] | Susceptible to ester hydrolysis if stored in basic aqueous buffers or subjected to repeated freeze-thaw cycles. |
| Elution Profile | Elutes slightly earlier than endogenous 9-PAHSA. | Deuterium isotope effect causes a retention time shift (0.05 - 0.1 min earlier) on C18 columns.[1][2] |
Part 3: Analytical Methodology (LC-MS/MS)
The primary application of 9-PAHSA-d31 is as an internal standard for Targeted Lipidomics. The quantification relies on Negative Electrospray Ionization (ESI-).[1][2]
3.1 Mass Spectrometry Transitions (MRM)
FAHFAs fragment characteristically at the ester bond.[1][2] For 9-PAHSA-d31, the precursor ion is the deprotonated molecule
| Analyte | Precursor Ion ( | Product Ion ( | Identity | Collision Energy (V) |
| 9-PAHSA (Endogenous) | 537.5 | 255.2 | Palmitate | ~29 |
| 9-PAHSA-d31 (Standard) | 568.7 | 286.4 | Palmitate-d31 | ~29 |
| Qualifier Transition | 568.7 | 299.3 | 9-Hydroxy Stearate (Backbone) | ~28 |
Critical Note: The transition 568.7
286.4 is the preferred quantifier because it is unique to the deuterated palmitate chain. The transition to 299.3 (HSA) is less specific as it could theoretically arise from other HSA-containing lipids.[1][2]
3.2 Chromatographic Separation
The "d31" isotope effect results in a slightly weaker interaction with the C18 stationary phase.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase B: 95:5 Acetonitrile:Water or Methanol.
-
Shift: Expect 9-PAHSA-d31 to elute ~3-6 seconds before the endogenous 9-PAHSA peak.[2] Integration windows must be wide enough to capture both.
Part 4: Experimental Protocol (Extraction & Analysis)
This protocol outlines a validated workflow for extracting 9-PAHSA from plasma using 9-PAHSA-d31 as the internal standard.[2]
4.1 Workflow Diagram
Caption: Step-by-step lipid extraction workflow ensuring quantitative accuracy via early spiking.
4.2 Detailed Methodology
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Sample Preparation:
-
Extraction (Modified Bligh-Dyer):
-
Enrichment (Optional but Recommended):
-
MS Analysis:
Part 5: Biological Context[8][9]
Why measure 9-PAHSA?
-
Diabetes: 9-PAHSA levels are downregulated in insulin-resistant humans and mice.[2][5][8] Restoring levels improves glucose tolerance and insulin sensitivity.
-
Inflammation: It exhibits anti-inflammatory properties, potentially by reducing dendritic cell activation and cytokine secretion.[9]
-
Mechanism: Acts via GPR120 (FFAR4) and possibly GPR40 (FFAR1), though receptor specificity remains an active area of research.[1][2]
References
-
Yore, M. M., et al. (2014).[1][2][3][10] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3][8][10][11] Cell.[1][3] Link[1][2]
-
Kuda, O., et al. (2016).[1][2] A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.[11] Nature Protocols.[1][11] Link
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Cayman Chemical. (2025).[1][2][3] 5-PAHSA-d31 Product Information (Analogous Structure Reference). Cayman Chemical Product Guide.[1] Link
-
Brejchova, K., et al. (2020).[1][2] Understanding FAHFAs: From structure to metabolic regulation. Progress in Lipid Research. Link[1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 9-PAHSA | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. palmitic-acid-9-hydroxy-stearic-acid 95 9-PAHSA [sigmaaldrich.com]
- 9. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
